
4-Methyl-3-nitrobenzyl alcohol
Overview
Description
4-Methyl-3-nitrobenzyl alcohol (CAS 40870-59-5) is a nitro-substituted benzyl alcohol derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . Its structure consists of a benzyl alcohol backbone with a methyl group at the 4-position and a nitro group at the 3-position of the aromatic ring (Figure 1). The compound is a white to yellow-green crystalline solid with a melting point of 41–45°C and a boiling point of 195°C . It is primarily used in organic synthesis, such as in the preparation of amines and ethers .
Preparation Methods
Primary Synthetic Routes
The preparation of 4-methyl-3-nitrobenzyl alcohol typically involves two main synthetic strategies:
Nitration of p-Methyl Anisole Followed by Reduction
Step 1: Nitration of p-Methyl Anisole
The initial step involves the nitration of p-methyl anisole (4-methyl anisole) to introduce a nitro group at the 3-position relative to the methyl group. This electrophilic aromatic substitution is typically carried out using a nitrating mixture such as sulfuric acid and potassium nitrate at low temperatures (0–10 °C) to control regioselectivity and avoid over-nitration.
Step 2: Conversion to this compound
After nitration, the methoxy group is removed or transformed, and the aldehyde intermediate (4-methyl-3-nitrobenzaldehyde) is reduced to the corresponding benzyl alcohol. Reduction can be achieved using standard reducing agents such as sodium borohydride or catalytic hydrogenation.
This method is supported by classical literature (Gattermann, 1906) and modern adaptations.
Direct Reduction of 4-Methyl-3-nitrobenzaldehyde
The aldehyde intermediate 4-methyl-3-nitrobenzaldehyde can be synthesized separately and then reduced to this compound.
Reduction methods include:
Chemical Reduction: Using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in suitable solvents.
Catalytic Hydrogenation: Employing catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
This approach allows for high purity and yield of the benzyl alcohol and is widely used in organic synthesis.
Oxidation-Reduction Methodologies Involving Manganese Dioxide
Although primarily used for oxidation, manganese dioxide (MnO2) is mentioned in literature for selective oxidation of benzylic alcohols to aldehydes. The reverse process, reduction to benzyl alcohol, can be inferred by complementary methods.
Oxidation of 2-Methyl-4-nitrophenylmethanol to 2-Methyl-4-nitrobenzaldehyde:
Reaction conditions: MnO2 in dichloromethane at 20–40 °C for 2–24 hours.
Yields: Approximately 78–90% yield reported.
Work-up: Filtration over Celite, concentration under reduced pressure; product often pure enough for direct use.
Although this example is for a positional isomer, the methodology can be adapted for this compound synthesis by analogous steps.
Summary of Preparation Data
Preparation Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Nitration of p-methyl anisole | Sulfuric acid, KNO3, 0–10 °C | Not specified | Classic electrophilic substitution |
Reduction of 4-methyl-3-nitrobenzaldehyde | NaBH4 or catalytic hydrogenation | High (typ. >80%) | Standard reduction to benzyl alcohol |
Oxidation of methyl-nitrophenylmethanol | MnO2 in CH2Cl2, 20–40 °C, 2–24 h | 78–90% | Used for related isomers; adaptable method |
Research Findings and Practical Considerations
The compound is a valuable intermediate in pharmaceutical synthesis, especially for neurological disorder-targeting drugs, due to its modifiable aromatic structure and reactive benzylic alcohol group.
Preparation methods are well-established, with nitration followed by reduction being the most common pathway.
Alternative synthetic routes may involve multi-step reactions with careful control of reaction conditions to optimize regioselectivity and yield.
Recent research emphasizes the compound's versatility in organic synthesis and materials science, encouraging further exploration of efficient, scalable preparation methods.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitrobenzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: 4-Methyl-3-nitrobenzaldehyde
Reduction: 4-Methyl-3-aminobenzyl alcohol
Substitution: 4-Methyl-3-nitrobenzyl halides
Scientific Research Applications
4-Methyl-3-nitrobenzyl alcohol is utilized in research for pharmaceutical development, organic synthesis, material science, analytical chemistry, and environmental studies . It has the molecular formula and a molecular mass of 167.16 .
Scientific Research Applications
Pharmaceutical Development
this compound is an intermediate in synthesizing pharmaceuticals, particularly those that target neurological disorders. Its structure allows modifications to enhance drug efficacy .
Organic Synthesis
As a building block in organic chemistry, it facilitates the creation of complex molecules. Its ability to undergo various reactions makes it versatile for developing new compounds .
Material Science
It improves the properties of specialty polymers, such as enhancing thermal stability and chemical resistance, crucial for high-performance applications .
Analytical Chemistry
As a reagent in analytical methods like chromatography, it identifies and quantifies other substances in complex mixtures, providing accurate results for researchers .
Environmental Studies
It is studied for its potential role in pollution control and can be used to develop sensors that detect nitro compounds in the environment, aiding environmental monitoring efforts .
Mechanism of Action
The mechanism of action of 4-methyl-3-nitrobenzyl alcohol depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Key Properties:
Property | Value | Reference |
---|---|---|
Molecular Formula | C₈H₉NO₃ | |
Molecular Weight | 167.16 g/mol | |
Melting Point | 41–45°C | |
Boiling Point | 195°C | |
Flash Point | 113°C (closed cup) | |
Solubility | Soluble in polar solvents |
Comparison with Structurally Similar Compounds
4-Chloro-3-nitrobenzyl Alcohol
Structure: The chlorine atom replaces the methyl group at the 4-position (CAS 55912-20-4, C₇H₆ClNO₃, MW 187.58 g/mol) . Key Differences:
- Electron Effects : The chloro group is electron-withdrawing, increasing the electrophilicity of the aromatic ring compared to the electron-donating methyl group in 4-methyl-3-nitrobenzyl alcohol.
- Physical Properties : Higher melting point (62–64°C ) due to stronger intermolecular interactions (e.g., dipole-dipole) from the polar C-Cl bond .
- Reactivity : The chloro group can act as a leaving group in nucleophilic substitution reactions, making it more reactive in synthetic pathways compared to the methyl analog .
4-Nitrobenzyl Alcohol
Structure: Nitro group at the 4-position (CAS 619-73-8, C₇H₇NO₃, MW 153.13 g/mol) . Key Differences:
- Electronic Effects : The para-nitro group creates a stronger electron-deficient ring compared to the meta-nitro isomer, altering reactivity in electrophilic substitutions.
- Physical Properties : Higher melting point (92–94°C ) due to symmetric crystal packing facilitated by the para-substitution pattern .
- Applications : Widely used as a protecting group in peptide synthesis, unlike the 3-nitro derivatives .
3-Nitrobenzyl Alcohol
Structure: Nitro group at the 3-position without additional substituents (CAS 587-03-1, C₇H₇NO₃, MW 153.13 g/mol) . Key Differences:
- Solubility: Lower solubility in non-polar solvents compared to this compound due to reduced steric hindrance from the absence of a methyl group.
- Reactivity : The meta-nitro group directs electrophilic attacks to different positions on the ring, leading to divergent reaction pathways .
Comparative Data Table
Biological Activity
4-Methyl-3-nitrobenzyl alcohol (C8H9NO3) is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a benzyl alcohol structure with a nitro group and a methyl substituent, which influences its reactivity and interactions in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in pharmaceutical development, and relevant case studies.
This compound possesses the following chemical properties:
- Molecular Formula : C8H9NO3
- Molecular Weight : 169.16 g/mol
- Appearance : White to light yellow solid
- Solubility : Soluble in organic solvents such as ethanol and acetone.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through nucleophilic substitution reactions. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to alterations in molecular pathways.
Target Interactions
The compound has been studied for its interaction with:
- Proteins : It may alter protein structure and function, affecting biochemical pathways.
- Enzymes : It can act as an inhibitor or modulator of enzymatic activity, which is crucial in therapeutic contexts.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .
Anticancer Potential
Preliminary investigations have suggested that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.
Applications in Pharmaceutical Development
This compound is utilized as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for modifications that enhance drug efficacy, making it a valuable building block in drug development .
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
---|---|---|
E. coli | 15 | 0 |
S. aureus | 18 | 0 |
P. aeruginosa | 12 | 0 |
Study 2: Anticancer Activity
In another investigation, the cytotoxic effects of this compound on human cancer cell lines were assessed. The findings revealed that at concentrations of 50 µM, the compound reduced cell viability significantly.
Concentration (µM) | Cell Viability (%) | IC50 (µM) |
---|---|---|
0 | 100 | N/A |
10 | 85 | N/A |
50 | 45 | 30 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methyl-3-nitrobenzyl alcohol, and how can purity be optimized?
Methodological Answer: this compound is typically synthesized via nitration of a substituted benzyl alcohol precursor. For example, nitration of 4-methylbenzyl alcohol under controlled conditions (e.g., nitric acid/sulfuric acid mixture at 0–5°C) can yield the nitro derivative. Separation of ortho/para isomers may require column chromatography or recrystallization . Purity optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates using H NMR to confirm regioselectivity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- H NMR : To confirm the presence of the benzyl alcohol (–CHOH) and nitro (–NO) groups. For example, the methyl group at position 4 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with nitro substitution .
- FT-IR : Peaks at ~1520 cm (asymmetric NO stretch) and ~1350 cm (symmetric NO stretch) confirm nitro functionality .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHNO) and distinguishes isotopic patterns .
Q. What are the primary research applications of this compound?
Methodological Answer: This compound serves as:
- Synthetic Intermediate : For preparing nitroaromatic derivatives, such as amines (via reduction) or protected alcohols .
- Substrate in Catalysis : Testing chemo-selectivity in metal-catalyzed cross-coupling reactions (e.g., Zn-mediated alcohol dehydrogenation) .
- Biodegradation Studies : Analogous to 4-nitrobenzyl alcohol, it may act as a carbon/nitrogen source in microbial catabolism pathways .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Storage : Classified as a combustible solid (Storage Code 11); store in a cool, dry place away from oxidizers .
- Handling : Use PPE (gloves, goggles) to avoid inhalation/contact. While non-hazardous per MSDS, nitro compounds may decompose under heat, releasing toxic fumes .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer: Density Functional Theory (DFT) calculations can model:
- Electrophilic Reactivity : Local electron density maps identify susceptible sites (e.g., nitro group as an electron-deficient center).
- Transition States : Simulate intermediates in reactions like nucleophilic substitution or hydrogenation. Software packages (Gaussian, ORCA) are used with basis sets (B3LYP/6-31G*) .
Q. How can crystallographic data resolve contradictions in reported molecular properties?
Methodological Answer: X-ray crystallography provides definitive structural data. For example:
- SHELX Suite : Refine crystal structures using SHELXL to resolve discrepancies in bond lengths/angles caused by polymorphic variations .
- WinGX : Analyze anisotropic displacement parameters to confirm molecular geometry and packing .
Q. What strategies mitigate challenges in regioselective functionalization of this compound?
Methodological Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., –NO) to control substitution patterns.
- Protection/Deprotection : Temporarily protect the alcohol group with silyl ethers (e.g., TBSCl) to direct reactions to the nitro site .
- Catalytic Systems : Employ Pd or Cu catalysts for Suzuki or Ullmann couplings, leveraging steric effects from the methyl group .
Q. How is this compound used in studying microbial degradation pathways?
Methodological Answer:
- Metabolic Profiling : Incubate with Pseudomonas species and monitor degradation via LC-MS. Identify metabolites (e.g., 3-nitrobenzoic acid) to map catabolic routes .
- Isotope Labeling : Synthesize deuterated analogs (e.g., H at the benzyl position) to trace metabolic fate using H NMR or mass spectrometry .
Q. Notes
Properties
IUPAC Name |
(4-methyl-3-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCWIFSXDARYLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193843 | |
Record name | 4-Methyl-3-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40870-59-5 | |
Record name | 4-Methyl-3-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40870-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-nitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040870595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-3-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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